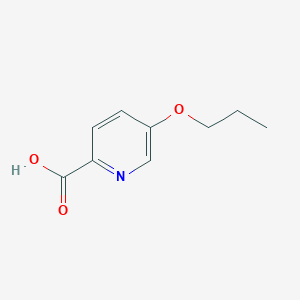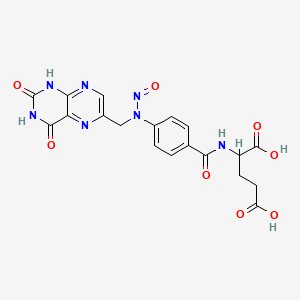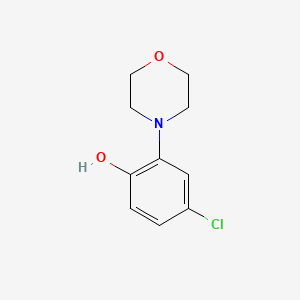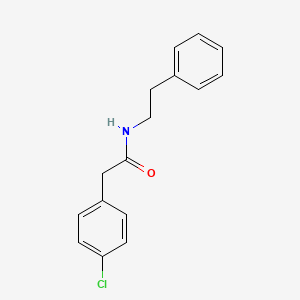![molecular formula C18H21ClN6O5 B13998117 ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate CAS No. 82585-74-8](/img/structure/B13998117.png)
ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, nitro, and carbamate groups, as well as a chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate typically involves multi-step reactions. One common approach is the functionalization of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate. This process includes reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to yield various derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as ethanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may interfere with DNA synthesis or protein function in cancer cells, resulting in cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: A precursor in the synthesis of the target compound.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[4,3-b]pyridine derivatives: Similar in structure and used in various chemical and biological applications.
Uniqueness
Ethyl n-[6-amino-4-[[3-[(4-chlorophenyl)-methyl-amino]-2-oxo-propyl]amino]-5-nitro-pyridin-2-yl]carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for further development.
Properties
CAS No. |
82585-74-8 |
|---|---|
Molecular Formula |
C18H21ClN6O5 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H21ClN6O5/c1-3-30-18(27)23-15-8-14(16(25(28)29)17(20)22-15)21-9-13(26)10-24(2)12-6-4-11(19)5-7-12/h4-8H,3,9-10H2,1-2H3,(H4,20,21,22,23,27) |
InChI Key |
GLGSUVPRWWODNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(C(=C1)NCC(=O)CN(C)C2=CC=C(C=C2)Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


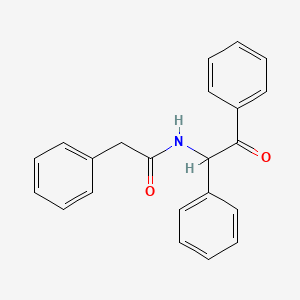
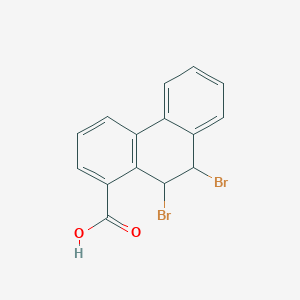
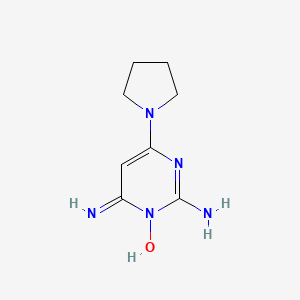
![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

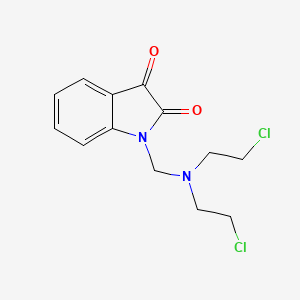
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

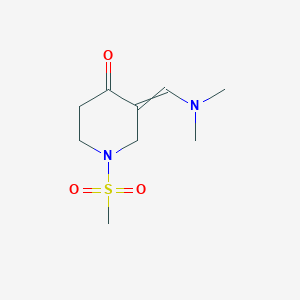
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
